molecular formula C19H16FN5O3 B11499535 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide

Cat. No.: B11499535
M. Wt: 381.4 g/mol
InChI Key: KVYQHSWZSYEWJV-UHFFFAOYSA-N
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Description

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a fluorobenzoyl group, imparts specific chemical and physical properties that make it valuable for research and industrial purposes.

Properties

Molecular Formula

C19H16FN5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide

InChI

InChI=1S/C19H16FN5O3/c1-2-28-19-22-15(12-7-4-3-5-8-12)21-17(25-19)24-18(27)23-16(26)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25,26,27)

InChI Key

KVYQHSWZSYEWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with aniline derivatives, under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.

    Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through acylation reactions using fluorobenzoyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the triazine ring or the fluorobenzoyl group, potentially yielding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the triazine ring, where various nucleophiles can replace the ethoxy or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The triazine ring and fluorobenzoyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA
  • 3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA

Uniqueness

The unique combination of the ethoxy group and the fluorobenzoyl group in 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.

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